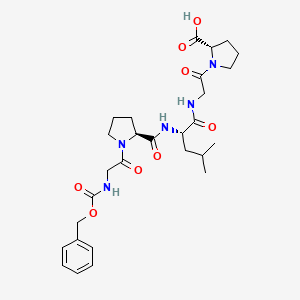

Z-Gly-Pro-Leu-Gly-Pro

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Z-Gly-Pro-Leu-Gly-Pro typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.

Coupling reactions: Each subsequent amino acid (proline, leucine, glycine, and proline) is coupled to the growing peptide chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Deprotection: The benzyloxycarbonyl (Z) group is used to protect the amino group of glycine during the synthesis.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is common for purifying the final product .

Análisis De Reacciones Químicas

Types of Reactions

Z-Gly-Pro-Leu-Gly-Pro can undergo various chemical reactions, including:

Hydrolysis: The peptide bonds can be hydrolyzed by proteolytic enzymes, breaking the compound into its constituent amino acids.

Oxidation and Reduction: The peptide can undergo oxidation and reduction reactions, particularly at the proline residues.

Substitution: The benzyloxycarbonyl (Z) group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Hydrolysis: Enzymes like collagenase and proteases are commonly used.

Oxidation: Reagents like hydrogen peroxide (H2O2) can be used under controlled conditions.

Reduction: Reducing agents like dithiothreitol (DTT) are employed.

Major Products Formed

The major products formed from these reactions include the individual amino acids (glycine, proline, leucine) and smaller peptide fragments .

Aplicaciones Científicas De Investigación

Z-Gly-Pro-Leu-Gly-Pro has several applications in scientific research:

Chemistry: It is used as a substrate in studies involving proteolytic enzymes to understand enzyme specificity and kinetics.

Biology: The compound is used in studies related to protein-protein interactions and peptide signaling pathways.

Medicine: Research on this compound includes its potential therapeutic applications, such as its role in wound healing and tissue regeneration.

Industry: The compound is used in the development of peptide-based materials and as a standard in analytical techniques like HPLC

Mecanismo De Acción

The mechanism of action of Z-Gly-Pro-Leu-Gly-Pro involves its interaction with specific enzymes and receptors. The peptide sequence allows it to bind to proteolytic enzymes, which then cleave the peptide bonds. This interaction is crucial for studying enzyme kinetics and specificity. The benzyloxycarbonyl (Z) group plays a protective role during synthesis and can be removed to activate the peptide .

Comparación Con Compuestos Similares

Similar Compounds

Z-Gly-Pro-Gly-Gly-Pro: Similar in structure but with an additional glycine residue.

Z-Gly-Pro-Leu-Gly-Gly: Similar but with an additional glycine at the end.

Z-Gly-Pro-Leu-Gly-Ala: Similar but with alanine replacing the final proline

Uniqueness

Z-Gly-Pro-Leu-Gly-Pro is unique due to its specific sequence of amino acids and the presence of the benzyloxycarbonyl (Z) group. This combination provides distinct properties, such as its interaction with specific enzymes and its stability during synthesis .

Actividad Biológica

Z-Gly-Pro-Leu-Gly-Pro is a synthetic peptide composed of the amino acids glycine, proline, leucine, and glycine. This compound is of significant interest in biochemical research due to its unique structural properties and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, physiological effects, and applications in various fields.

This compound is characterized by its specific sequence of amino acids, which influences its biological activity. The presence of proline is particularly noteworthy as it can induce unique conformational properties in peptides, affecting their interactions with biological targets. The peptide's chemical stability allows it to withstand various enzymatic reactions, making it suitable for therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. Key mechanisms include:

- Enzyme Substrate Interaction : this compound acts as a substrate for prolyl oligopeptidase (POP), an enzyme involved in the hydrolysis of proline-containing peptides. This interaction can modulate the activity of POP, influencing physiological processes such as cognition and neuroprotection .

- Protein Folding and Stability : The unique sequence contributes to the peptide's ability to adopt specific secondary structures (e.g., alpha-helices or beta-sheets), which are crucial for its stability and functionality in biological environments.

- Receptor Binding : The peptide may engage with various receptors, potentially modulating signaling pathways related to metabolism and cell growth .

Biological Effects

Research has indicated several biological effects associated with this compound:

- Neuroprotective Effects : Studies suggest that peptides containing proline can exhibit neuroprotective properties by inhibiting neurotoxic processes and promoting neuronal survival .

- Metabolic Regulation : The amino acids within the peptide have been implicated in metabolic pathways. For example, glycine and leucine are known to play roles in glucose metabolism and insulin sensitivity, which could be relevant in conditions such as diabetes .

Applications in Research and Medicine

This compound has a range of applications across different fields:

- Drug Development : Its structural properties make it a valuable candidate for designing peptide-based therapeutics aimed at specific biological targets. Researchers utilize this compound to study the pharmacokinetics and pharmacodynamics of novel drugs .

- Biotechnology : In biotechnological applications, this peptide is used to enhance protein synthesis and enzyme activity modulation, contributing to advancements in industrial processes like biofuel production .

- Cosmetic Science : The compound is explored for its potential use in cosmetic formulations, particularly for improving skin penetration of active ingredients .

Case Studies

Several studies have highlighted the significance of this compound in biological research:

-

Predictive Models for Diabetic Retinopathy :

A study established a predictive model for diabetic retinopathy using amino acids, including Gly, Pro, and Leu from this compound. These amino acids were found to significantly influence the risk factors associated with the disease . -

Prolyl Oligopeptidase Inhibition :

Research demonstrated that this compound serves as an effective substrate for POP inhibition studies. This has implications for developing treatments targeting cognitive decline associated with age-related disorders .

Propiedades

IUPAC Name |

(2S)-1-[2-[[(2S)-4-methyl-2-[[(2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39N5O8/c1-18(2)14-20(25(36)29-15-23(34)33-13-7-11-22(33)27(38)39)31-26(37)21-10-6-12-32(21)24(35)16-30-28(40)41-17-19-8-4-3-5-9-19/h3-5,8-9,18,20-22H,6-7,10-17H2,1-2H3,(H,29,36)(H,30,40)(H,31,37)(H,38,39)/t20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGRDYZZPQWDRBB-FKBYEOEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)O)NC(=O)C2CCCN2C(=O)CNC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00949344 | |

| Record name | N-(2-{[(1-{N-[(Benzyloxy)(hydroxy)methylidene]glycyl}pyrrolidin-2-yl)(hydroxy)methylidene]amino}-1-hydroxy-4-methylpentylidene)glycylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00949344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

573.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2646-61-9 | |

| Record name | Carbobenzoxyglycyl-prolyl-leucyl-glycyl-proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002646619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-{[(1-{N-[(Benzyloxy)(hydroxy)methylidene]glycyl}pyrrolidin-2-yl)(hydroxy)methylidene]amino}-1-hydroxy-4-methylpentylidene)glycylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00949344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.